molecular formula C19H19FN2O B11550202 4-fluoro-N'-(4-phenylcyclohexylidene)benzohydrazide

4-fluoro-N'-(4-phenylcyclohexylidene)benzohydrazide

Cat. No.: B11550202
M. Wt: 310.4 g/mol
InChI Key: NTRDXFDOWJFSNO-UHFFFAOYSA-N
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Description

4-fluoro-N’-(4-phenylcyclohexylidene)benzohydrazide is a chemical compound that belongs to the class of benzohydrazide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-(4-phenylcyclohexylidene)benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with 4-phenylcyclohexanone. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-fluoro-N’-(4-phenylcyclohexylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-(4-phenylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-fluoro-N’-(4-phenylcyclohexylidene)benzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its nonlinear optical properties and potential use in optoelectronic devices.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-(4-phenylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific cancer-related enzymes, thereby exerting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-(pyridin-2-ylmethylene)benzohydrazide
  • N’-benzylidene-4-tert-butylbenzohydrazide
  • 4-fluoro-N’-(4-hydroxyphenyl)benzohydrazide

Uniqueness

4-fluoro-N’-(4-phenylcyclohexylidene)benzohydrazide is unique due to its specific structural features, such as the presence of a fluorine atom and a phenylcyclohexylidene moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other benzohydrazide derivatives.

Properties

Molecular Formula

C19H19FN2O

Molecular Weight

310.4 g/mol

IUPAC Name

4-fluoro-N-[(4-phenylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C19H19FN2O/c20-17-10-6-16(7-11-17)19(23)22-21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-7,10-11,15H,8-9,12-13H2,(H,22,23)

InChI Key

NTRDXFDOWJFSNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)C2=CC=C(C=C2)F)CCC1C3=CC=CC=C3

Origin of Product

United States

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